Ethanone, 2-bromo-1-phenyl-, oxime, (1Z)-
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Overview
Description
2-Bromo-1-phenyl-1-ethanone oxime is an organic compound with the molecular formula C8H8BrNO. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-phenyl-1-ethanone oxime typically involves the reaction of 2-bromo-1-phenyl-1-ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions generally include moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-Bromo-1-phenyl-1-ethanone oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-phenyl-1-ethanone oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Formation of substituted phenyl ethanones.
Reduction: Formation of phenyl ethylamines.
Oxidation: Formation of nitriles or other oxidized products.
Scientific Research Applications
2-Bromo-1-phenyl-1-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenyl-1-ethanone oxime involves its interaction with molecular targets, such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The bromine atom can also participate in halogen bonding, affecting molecular interactions and pathways.
Comparison with Similar Compounds
2-Bromo-1-phenyl-1-ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
1-Phenyl-2-bromoethanone: Similar structure but different reactivity due to the position of the bromine atom.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom, which alters its chemical properties and reactivity.
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
(NE)-N-(2-bromo-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8- |
InChI Key |
CPIZBNJPBHXWFN-NTMALXAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CBr |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CBr |
Origin of Product |
United States |
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